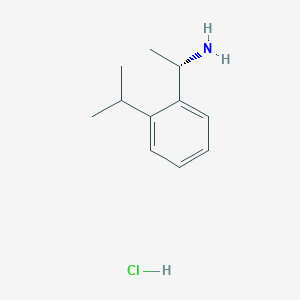

(S)-1-(2-Isopropylphenyl)ethanamine hydrochloride

Description

The exact mass of the compound this compound is 199.1127773 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1212846-67-7 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(1S)-1-(2-propan-2-ylphenyl)ethanamine |

InChI |

InChI=1S/C11H17N/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 |

InChI Key |

UMZGHCKRXXENGB-VIFPVBQESA-N |

SMILES |

CC(C)C1=CC=CC=C1C(C)N.Cl |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(C)C)N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)N |

Origin of Product |

United States |

Enantioselective Synthesis and the Fundamental Imperative for Chirality in Contemporary Chemical Research

Enantioselective synthesis, also known as asymmetric synthesis, is the process of selectively producing one enantiomer of a chiral molecule. nih.govonyxipca.com Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they often share identical physical properties in an achiral environment, their biological activities can differ dramatically. rsc.org One enantiomer may exhibit a desired therapeutic effect, while the other could be inactive or even harmful. yale.edu This fundamental principle underscores the critical importance of chirality in drug design and development, driving the demand for synthetic methods that can deliver high enantiomeric purity. nih.gov

The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for creating effective and safe pharmaceuticals. chemeo.com Many biological systems, including enzymes and receptors, are inherently chiral and thus interact differently with each enantiomer of a chiral drug. rsc.org Consequently, the synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, necessitating the development of robust and efficient enantioselective synthetic strategies. nih.gov

Strategic Importance of Chiral Amines As Versatile Building Blocks and Catalytic Components in Academic Investigations

Chiral amines are a vital class of organic compounds that play a pivotal role in asymmetric synthesis. nih.govbldpharm.com Their utility stems from their ability to serve dual functions: as chiral building blocks that can be incorporated into the final product, and as chiral catalysts or ligands that can induce stereoselectivity in a chemical transformation. google.com

As building blocks, chiral amines provide a readily available source of stereogenic centers, which are essential for constructing complex chiral molecules. Their incorporation into a synthetic route allows for the direct installation of a specific stereochemistry, streamlining the synthesis of enantiomerically pure products.

In their catalytic role, chiral amines can be used in a variety of ways. They can act as organocatalysts, directly catalyzing reactions without the need for a metal. google.com They can also serve as chiral ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. nih.gov Furthermore, chiral amines are frequently employed as resolving agents. wikipedia.org In a process known as chiral resolution, a racemic mixture of a compound is reacted with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated. The desired enantiomer can then be recovered from the separated diastereomer. onyxipca.comwikipedia.org

Establishing the Academic Research Context and Potential for S 1 2 Isopropylphenyl Ethanamine Hydrochloride

Asymmetric Synthetic Routes to this compound

The direct synthesis of the (S)-enantiomer can be achieved through various asymmetric transformations, which introduce the desired stereochemistry from a prochiral precursor, most commonly 2'-isopropylacetophenone.

Enantioselective Reduction Strategies for Precursor Compounds (e.g., Asymmetric Reduction of Imines or Oximes)

A prominent strategy for the asymmetric synthesis of chiral amines is the enantioselective reduction of a C=N double bond in precursor imines or imine derivatives. This can be accomplished through asymmetric hydrogenation or asymmetric reductive amination.

Asymmetric Reductive Amination (ARA): This method involves the reaction of the precursor ketone, 2'-isopropylacetophenone, with an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) in the presence of a chiral catalyst and a reducing agent to form the chiral amine directly. Transition metal complexes featuring chiral ligands are commonly employed. For instance, iridium complexes with chiral phosphine (B1218219) ligands, such as f-Binaphane, have demonstrated high activity and enantioselectivity in the reductive amination of various aryl ketones. dicp.ac.cngoogle.com The reaction typically proceeds via the in situ formation of an imine, which is then stereoselectively reduced. The presence of additives like titanium(IV) isopropoxide can facilitate imine formation and enhance the reaction's efficiency. dicp.ac.cn

Asymmetric Hydrogenation of Imines: Alternatively, a pre-formed imine of 2'-isopropylacetophenone can be subjected to asymmetric hydrogenation. This two-step process involves first condensing the ketone with a suitable nitrogen source to form the imine, which is then reduced using hydrogen gas and a chiral catalyst. Rhenium(V)-oxo complexes bearing chiral ligands have been shown to catalyze the enantioselective hydrosilylation of imines, which, after hydrolysis of the resulting silyl (B83357) amine, yields the desired chiral amine. nih.gov

Table 1: Representative Catalytic Systems for Asymmetric Reductive Amination of Aryl Ketones

| Catalyst System | Precursor Type | Typical Conditions | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Ir-f-Binaphane / Ti(OiPr)4 | Aryl Ketone | H2, I2, NH4OAc | Up to 96% |

| (CN-Box)Re(V)-Oxo | Imine | Me2PhSiH, Dioxane | Good to Excellent |

| Ru-DM-SEGPHOS | β-Keto Ester | H2, Ammonium Salt | High e.e. |

Note: Data presented are for analogous aryl ketones and imines and serve as examples of the methodologies' potential. dicp.ac.cnnih.gov

Other Asymmetric Transformations Yielding this compound

Beyond reductive amination, other asymmetric transformations can be employed. The use of chiral auxiliaries is a classic and robust method for directing the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs a stereoselective transformation, and is subsequently removed.

For the synthesis of (S)-1-(2-Isopropylphenyl)ethanamine, a chiral auxiliary, such as a derivative of pseudoephedrine or the more recently developed pseudoephenamine, could be utilized. harvard.edunih.gov The general approach involves forming an amide between a carboxylic acid derivative and the chiral auxiliary. The α-position of this amide can then be alkylated diastereoselectively. While this specific application is more common for creating α-substituted carboxylic acids, analogous strategies involving the diastereoselective addition of a nucleophile to an imine bearing a chiral auxiliary are well-established in academic settings. core.ac.uk For example, an imine formed between 2'-isopropylacetophenone and a chiral amine auxiliary could be reduced diastereoselectively, after which the auxiliary is cleaved to yield the enantiomerically enriched target amine.

Classical and Modern Chiral Resolution Techniques for this compound

When an asymmetric synthesis is not feasible or desired, the racemic amine can be synthesized and subsequently separated into its constituent enantiomers through a process known as resolution.

Diastereomeric Salt Formation and Fractional Crystallization for Enantiomer Separation

One of the most established and widely practiced methods for resolving racemic amines is through the formation of diastereomeric salts. gavinpublishers.comlibretexts.orgpbworks.com This technique leverages the principle that diastereomers possess different physical properties, including solubility. libretexts.org

The process involves reacting the racemic 1-(2-isopropylphenyl)ethanamine with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid]. Due to their different solubilities in a given solvent, one diastereomeric salt will typically crystallize preferentially from the solution. This less-soluble salt can be isolated by filtration. Subsequent recrystallizations can further enhance its diastereomeric purity. libretexts.org Finally, treatment of the purified diastereomeric salt with a base regenerates the enantiomerically enriched free amine, from which the hydrochloride salt can be prepared. The resolving agent can often be recovered and reused.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The choice of resolving agent and solvent system is crucial and often determined empirically to achieve efficient separation. gavinpublishers.comuspto.gov

Table 2: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Type | Typical Solvents |

|---|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol (B145695), Water |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Water, Alcohols |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Alcohols, Acetone |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative | Alcohols |

This table lists common resolving agents used for the resolution of primary amines via diastereomeric salt formation. libretexts.orglibretexts.org

Kinetic Resolution Approaches for Stereoisomer Enrichment

Kinetic resolution is a dynamic method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. A significant drawback is that the maximum theoretical yield for the recovery of a single enantiomer is 50%.

Enzymatic kinetic resolution is a particularly powerful approach due to the high stereoselectivity of enzymes. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to catalyze the acylation of racemic amines. organic-chemistry.org In a typical procedure, the racemic 1-(2-isopropylphenyl)ethanamine would be treated with an acylating agent (e.g., isopropyl acetate (B1210297) or vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The reaction can be stopped at approximately 50% conversion, at which point the unreacted (S)-amine and the acylated (R)-amide can be separated, yielding the desired (S)-enantiomer with high enantiomeric excess. nih.gov A more advanced approach, known as dynamic kinetic resolution (DKR), combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated product. organic-chemistry.org

Chromatographic Enantioseparation Methodologies in Research (e.g., Chiral HPLC for Resolution)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.comnih.gov The principle relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the separation of primary amines like 1-(2-isopropylphenyl)ethanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209), such as Chiralcel® or Chiralpak® columns) are often highly effective. mdpi.com The separation can be performed in normal-phase, polar organic, or reversed-phase modes. In normal-phase mode, a mobile phase consisting of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol) is typically used. phenomenex.com The addition of small amounts of acidic and/or basic additives (e.g., trifluoroacetic acid and triethylamine) to the mobile phase is often necessary to improve peak shape and resolution for amine analytes. chromatographyonline.com

Supercritical fluid chromatography (SFC) has also emerged as a highly efficient technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. researchgate.netafmps.bechromatographyonline.com Similar polysaccharide-based CSPs are used, with supercritical carbon dioxide as the main mobile phase component, modified with an alcohol. chromatographyonline.com

Table 3: Chiral Stationary Phases for Chromatographic Resolution of Amines

| Stationary Phase Type | Common Trade Names | Typical Mobile Phase Modifiers |

|---|---|---|

| Polysaccharide (Cellulose/Amylose Derivatives) | Chiralcel® OD, Chiralpak® AD, Lux® Cellulose | Isopropanol, Ethanol |

| Cyclofructan-Based | Larihc® CF6-P | Methanol, Acetonitrile |

| Pirkle-Type (π-acid/π-base) | Whelk-O® 1 | Hexane (B92381)/Isopropanol |

| Macrocyclic Glycopeptide | Chirobiotic® V, T | Methanol, Acetonitrile, Water |

This table provides examples of CSPs commonly used in academic research for the enantioseparation of chiral amines. mdpi.comchromatographyonline.comsigmaaldrich.com

Utility as a Chiral Auxiliary in Stereoselective Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed, having guided the formation of a specific stereoisomer. This is a fundamental strategy in asymmetric synthesis.

Mechanism of Stereodirection

The mechanism by which a chiral auxiliary directs stereochemistry typically involves steric hindrance. The bulky groups of the auxiliary block one face of the reactive molecule, forcing an incoming reagent to attack from the less hindered face. For the (S)-1-(2-Isopropylphenyl)ethanamine moiety, it would be hypothesized that the bulky ortho-isopropylphenyl group would play a key role in creating a sterically demanding environment to direct the approach of reagents. However, specific mechanistic studies, transition state modeling, or detailed NMR analysis for this compound are not available in published literature.

Applications in Diastereoselective Transformations

Common applications for chiral auxiliaries include diastereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. These reactions are powerful tools for constructing complex molecules with defined stereochemistry. While extensive research exists for auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam in these transformations, a literature search did not yield specific examples or data tables detailing the performance of (S)-1-(2-Isopropylphenyl)ethanamine as an auxiliary in any of these reaction types.

Application as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Synthesis

Chiral amines are often used as precursors for chiral ligands. These ligands coordinate to a metal center, creating a chiral catalytic environment that can produce one enantiomer of a product in preference to the other.

Design and Synthesis of Derived Ligands

The synthesis of a ligand from (S)-1-(2-Isopropylphenyl)ethanamine would likely involve N-functionalization to create bidentate or tridentate structures, such as aminophosphines, diamines, or P,N-ligands, which are common in catalysis. Despite the existence of established synthetic routes for creating such ligands from various chiral amines, there are no specific procedures or characterization data in the literature that start from (S)-1-(2-Isopropylphenyl)ethanamine.

Catalytic Enantioselective Reactions Mediated by Derived Ligands

Ligands derived from chiral amines are frequently employed in important reactions like asymmetric hydrogenation and C-C coupling. These reactions are vital for the synthesis of pharmaceuticals and fine chemicals. An effective ligand would lead to high enantiomeric excess (ee) and turnover numbers (TON). However, the absence of synthesized ligands derived from (S)-1-(2-Isopropylphenyl)ethanamine means there is no performance data (e.g., yields, enantioselectivities) to report for these catalytic applications.

Mechanistic Investigations into Chiral Recognition and Enantioselective Interactions Involving S 1 2 Isopropylphenyl Ethanamine Hydrochloride

Supramolecular Interactions in Chiral Discrimination Systems

Chiral discrimination is the process by which a chiral environment or molecule interacts differently with the two enantiomers of another chiral compound. This differential interaction is the basis for enantioseparation and asymmetric synthesis. For a chiral amine like (S)-1-(2-Isopropylphenyl)ethanamine, this discrimination arises from the formation of transient diastereomeric complexes stabilized by various non-covalent forces.

Host-Guest Complexation Studies for Chiral Recognition

While no specific host-guest complexation studies featuring (S)-1-(2-Isopropylphenyl)ethanamine hydrochloride were found, this methodology is a powerful tool for quantifying chiral recognition. In a typical experiment, a chiral host molecule, such as a cyclodextrin (B1172386), crown ether, or a synthetic macrocycle, is used to encapsulate a chiral guest like the amine of interest. The stability of the resulting diastereomeric host-guest complexes ((Host)-(S)-Amine vs. (Host)-(R)-Amine) is measured.

The differential stability is quantified by the binding constants (Kₛ and Kᵣ). A higher binding constant indicates a more stable complex. The ratio of these constants (α = Kₛ/Kᵣ) provides a measure of the enantioselectivity of the host system. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and fluorescence spectroscopy are commonly employed to determine these binding constants.

Table 1: Hypothetical Binding Constants for Host-Guest Complexation of a Chiral Amine This table is illustrative, as no specific data for this compound was found.

| Chiral Host | Guest Enantiomer | Binding Constant (K) [M⁻¹] | Enantioselectivity (α = K_S / K_R) | Technique |

|---|---|---|---|---|

| β-Cyclodextrin | (S)-Amine | 150 | 1.25 | ITC |

| (R)-Amine | 120 | |||

| Chiral Crown Ether A | (S)-Amine | 2500 | 2.17 | NMR Titration |

| (R)-Amine | 1150 | |||

| Synthetic Macrocycle B | (S)-Amine | 850 | 1.55 | Fluorescence Quenching |

| (R)-Amine | 550 |

Role of Non-Covalent Interactions in Enantioselective Recognition

The differentiation between enantiomers in a chiral environment is governed by a combination of non-covalent interactions. For chiral recognition to occur, a minimum of three points of interaction is generally required, where at least one of these interactions is stereochemically dependent (the "three-point interaction model").

For this compound, these interactions would occur between the amine and a chiral selector (e.g., a chiral acid during resolution). The key interactions include:

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and in its protonated hydrochloride form (-NH₃⁺), it becomes an even more potent donor. It can form strong hydrogen bonds with acceptors like carboxylates, hydroxyls, or carbonyl groups on a chiral selector.

π-π Interactions: The isopropylphenyl group provides an aromatic ring capable of engaging in π-π stacking interactions with other aromatic systems on the selector molecule. The steric bulk of the isopropyl group influences the geometry and strength of this interaction.

Cation-π Interactions: The positively charged ammonium (B1175870) center (R-NH₃⁺) can interact favorably with the electron-rich face of an aromatic ring on the selector. This is a strong, non-covalent force that can significantly contribute to the stability of the diastereomeric complex.

Steric Repulsion: The bulky isopropyl group and the methyl group at the chiral center create significant steric hindrance. In the formation of a diastereomeric complex, the fit for one enantiomer might be sterically favored, while the other experiences destabilizing steric clashes. This steric repulsion is often a critical factor in achieving high levels of chiral discrimination.

The combination of these attractive (hydrogen bonding, π-π, cation-π) and repulsive (steric) forces leads to a difference in the Gibbs free energy of the two diastereomeric complexes, enabling their separation.

Elucidation of Stereoselectivity Mechanisms in Reactions Utilizing this compound as a Chiral Inducer

When a chiral amine is used as a chiral auxiliary or ligand, it directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. While no specific examples using this compound were identified, the mechanism would follow established principles.

The chiral amine would be temporarily attached to a reactant or coordinate to a metal catalyst. The resulting chiral complex then provides a sterically and electronically biased environment for the reaction. The bulky 2-isopropylphenyl group would effectively shield one face of the reactive center, forcing an incoming reagent to approach from the less hindered face.

For example, in an asymmetric alkylation reaction where the amine forms a chiral imine intermediate, the isopropylphenyl group would dictate the trajectory of the incoming nucleophile. The transition state leading to one enantiomeric product would be lower in energy due to minimized steric interactions, while the transition state for the other enantiomer would be destabilized by steric clashes with the bulky aromatic group. The difference in the activation energies of these two pathways determines the enantiomeric excess (e.e.) of the product.

Table 2: Illustrative Data for a Chiral Amine as a Catalyst in Asymmetric Aldol (B89426) Reaction This table is illustrative, as no specific data for this compound was found.

| Aldehyde Substrate | Nucleophile | Reaction Yield [%] | Enantiomeric Excess (e.e.) [%] | Major Enantiomer |

|---|---|---|---|---|

| Benzaldehyde | Acetone | 85 | 92 | (R) |

| 4-Nitrobenzaldehyde | Acetone | 91 | 95 | (R) |

| Cyclohexanecarboxaldehyde | Acetone | 78 | 88 | (R) |

| Benzaldehyde | Cyclohexanone | 82 | 94 | (R,S) |

The elucidation of these mechanisms often involves a combination of experimental studies (e.g., varying catalyst structure, substrates, and reaction conditions) and computational modeling (e.g., DFT calculations) to map the potential energy surfaces of the reaction pathways and identify the lowest energy transition states.

Chemical Derivatization and Structural Analogue Development of S 1 2 Isopropylphenyl Ethanamine Hydrochloride for Research Applications

Synthesis of Functionalized Derivatives for Enhanced Reactivity or Specific Interactions

The primary amine functionality of (S)-1-(2-Isopropylphenyl)ethanamine serves as a versatile handle for the synthesis of a diverse range of derivatives. These modifications are designed to enhance the compound's reactivity, introduce new functionalities for specific molecular interactions, or to modulate its steric and electronic properties for applications in asymmetric synthesis. Common derivatization strategies include N-acylation and N-sulfonylation, leading to the formation of amides and sulfonamides, respectively.

The synthesis of N-acyl derivatives is typically achieved through the reaction of the parent amine with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the liberated acid. This straightforward transformation allows for the introduction of a wide array of functional groups. For instance, the incorporation of moieties capable of hydrogen bonding or metal coordination can lead to derivatives that act as chiral ligands in metal-catalyzed reactions.

Similarly, N-sulfonylation, accomplished by reacting the amine with a sulfonyl chloride, yields sulfonamide derivatives. These compounds are known for their chemical stability and distinct electronic properties. Chiral sulfonamides derived from phenylethylamines have been investigated for their potential in various catalytic and biological applications. The synthesis of these derivatives is generally high-yielding and allows for significant structural diversity.

A notable application of such derivatization is in the development of chiral auxiliaries. For example, a structurally related compound, 1-(2,4,6-triisopropylphenyl)ethylamine, has been successfully employed as a chiral auxiliary in the asymmetric synthesis of γ-amino acid derivatives. nih.govresearchgate.net This suggests that derivatives of (S)-1-(2-Isopropylphenyl)ethanamine could also serve as effective chiral auxiliaries in various asymmetric transformations.

| Derivative Type | General Synthetic Method | Potential Applications |

| N-Amides | Reaction with acid chlorides or anhydrides | Chiral ligands, chiral auxiliaries, intermediates for further functionalization |

| N-Sulfonamides | Reaction with sulfonyl chlorides | Chiral ligands, catalysts, biologically active molecule precursors |

Exploration of Structure-Activity Relationships in Derivatives for Stereochemical Control

The effectiveness of a chiral auxiliary or ligand in inducing stereoselectivity is intrinsically linked to its three-dimensional structure. For derivatives of (S)-1-(2-Isopropylphenyl)ethanamine, the nature and size of the substituent on the nitrogen atom, as well as the steric bulk of the 2-isopropylphenyl group, play a crucial role in dictating the stereochemical outcome of a reaction.

Structure-activity relationship (SAR) studies aim to systematically modify the structure of the chiral derivative and evaluate the impact of these changes on the diastereoselectivity or enantioselectivity of a given transformation. For instance, in the context of a chiral auxiliary, altering the N-acyl group can influence the conformational preferences of the molecule, thereby affecting how it shields one face of a reacting prochiral center.

In diastereoselective synthesis, where the chiral auxiliary is temporarily incorporated into the substrate, the goal is to maximize the energy difference between the diastereomeric transition states leading to the different stereoisomeric products. The bulky 2-isopropylphenyl group is expected to exert significant steric influence, directing the approach of reagents from the less hindered face. By systematically varying the N-substituent, researchers can fine-tune this steric and electronic environment to achieve optimal stereocontrol. For example, studies on other chiral phenylethylamine derivatives have demonstrated that even subtle changes in the substitution pattern can lead to significant differences in diastereoselectivity.

The development of chiral catalysts derived from (S)-1-(2-Isopropylphenyl)ethanamine would also rely heavily on understanding these structure-enantioselectivity relationships. The design of effective catalysts often involves creating a well-defined chiral pocket around the active site. By synthesizing a library of derivatives with varying steric and electronic properties, it is possible to identify the optimal ligand structure for a specific catalytic asymmetric reaction.

Incorporation into Complex Molecular Architectures for Advanced Synthetic Endeavors

The utility of (S)-1-(2-Isopropylphenyl)ethanamine hydrochloride extends beyond its use as a simple chiral building block. Its derivatives can be incorporated into more complex molecular architectures, including macrocycles and as key fragments in the total synthesis of natural products and other biologically active molecules.

In the realm of total synthesis, chiral amines and their derivatives are indispensable for establishing key stereocenters. While specific examples detailing the use of (S)-1-(2-Isopropylphenyl)ethanamine in the total synthesis of complex natural products are not yet widely reported, the well-established utility of similar chiral phenylethylamines provides a strong precedent. nih.gov These chiral building blocks can be used to introduce a specific stereocenter early in a synthetic sequence, which is then carried through to the final target molecule. The 2-isopropylphenyl group can also play a role in directing subsequent stereoselective reactions within the synthetic intermediate.

The development of synthetic methodologies that allow for the efficient incorporation of this and other chiral amines into complex structures is an active area of research. These efforts are crucial for accessing novel chemical space and for the synthesis of enantiomerically pure compounds with potential applications in medicine and materials science.

Computational and Theoretical Approaches to Understanding S 1 2 Isopropylphenyl Ethanamine Hydrochloride Reactivity and Stereoselectivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the energetic landscape of chemical reactions. For a chiral amine like (S)-1-(2-Isopropylphenyl)ethanamine hydrochloride, DFT can be employed to investigate its role in asymmetric synthesis, for instance, in the reduction of imines or the formation of carbon-carbon bonds. These calculations can elucidate the step-by-step mechanism of a reaction, identifying the structures of intermediates and, crucially, the transition states that connect them.

The stereochemical outcome of many asymmetric reactions is determined by the relative energy barriers of the competing transition states leading to different stereoisomers. By calculating the Gibbs free energy of activation (ΔG‡) for these diastereomeric transition states, the enantioselectivity of a reaction can be predicted. For example, in a hypothetical asymmetric reduction of a prochiral ketone catalyzed by a complex derived from (S)-1-(2-Isopropylphenyl)ethanamine, DFT could be used to model the transition states for the formation of the (R) and (S) alcohol products. The difference in the activation energies (ΔΔG‡) between these two pathways would correlate with the predicted enantiomeric excess (ee).

A typical computational study would involve:

Conformational analysis of the reactants, including the chiral amine, to identify the lowest energy structures.

Locating and optimizing the geometries of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Frequency calculations to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.

The insights gained from such studies are critical for understanding the origins of stereoselectivity, which often arise from subtle steric and electronic interactions within the transition state assembly. For instance, the bulky isopropyl group on the phenyl ring of this compound would be expected to play a significant role in dictating the facial selectivity of an approaching substrate.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | 0.00 | 0.00 | Initial state with substrate and catalyst |

| TS_R | +15.2 | +18.5 | Transition state leading to the (R)-product |

| TS_S | +17.0 | +20.7 | Transition state leading to the (S)-product |

| Intermediate_R | -5.3 | -3.1 | Intermediate on the pathway to the (R)-product |

| Intermediate_S | -4.8 | -2.5 | Intermediate on the pathway to the (S)-product |

| Product_R | -12.6 | -10.4 | Final (R)-stereoisomer product |

| Product_S | -12.6 | -10.4 | Final (S)-stereoisomer product |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a DFT study.

Molecular Dynamics Simulations of Chiral Recognition Processes and Catalyst-Substrate Interactions

While quantum chemical calculations are excellent for studying the energetics of a reaction at a static level, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular interactions over time. MD simulations are particularly well-suited for investigating chiral recognition phenomena, where a chiral molecule selectively binds to one enantiomer over another. This is crucial for understanding how this compound might interact with other chiral molecules, for example, as a resolving agent or as part of a chiral stationary phase in chromatography.

In a typical MD simulation, a system containing the chiral amine, a substrate (or a pair of enantiomers), and solvent molecules is modeled. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Binding affinities: The relative binding free energies of the two enantiomers of a substrate to the chiral amine can be calculated, providing a measure of the enantioselectivity of the interaction.

Interaction patterns: The specific non-covalent interactions responsible for chiral discrimination, such as hydrogen bonds, π-π stacking, and steric hindrance, can be identified and quantified.

Conformational changes: The simulations can show how the chiral amine and the substrate adapt their conformations upon binding.

For example, an MD simulation could be used to study the interaction between this compound and the enantiomers of a chiral carboxylic acid. The simulation might reveal that one enantiomer forms a more stable and long-lasting hydrogen-bonding network with the amine, leading to its preferential binding.

| Substrate Enantiomer | Binding Free Energy (kcal/mol) | Key Intermolecular Interactions | Average H-bond distance (Å) |

|---|---|---|---|

| (R)-Substrate | -7.5 | Hydrogen bonding, π-π stacking | 1.85 |

| (S)-Substrate | -5.2 | Hydrogen bonding, steric repulsion | 2.10 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from an MD simulation study.

In Silico Design and Prediction of Novel Applications for this compound

The predictive power of computational chemistry can be harnessed for the in silico design of novel applications for this compound. By understanding its structural and electronic properties, new roles as a catalyst, resolving agent, or even a biologically active molecule can be explored computationally before undertaking extensive experimental work.

One approach is virtual screening , where large libraries of molecules are computationally docked against a target receptor or substrate. If this compound were being considered as a potential organocatalyst for a new type of reaction, its performance with a wide range of virtual substrates could be rapidly assessed. This can help identify promising reaction candidates for experimental validation.

Another powerful tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. If a series of related chiral amines have been tested for a particular application (e.g., as catalysts for a specific reaction), a QSAR model can be built that correlates their structural or electronic descriptors (calculated computationally) with their observed activity. Such a model could then be used to predict the efficacy of this compound for that application or to suggest structural modifications that might enhance its performance.

For instance, in silico methods could be used to predict the chiral recognition capabilities of this compound towards a range of important chiral drugs, suggesting its potential use in enantioselective separation methods.

| Substrate Class | Predicted Catalytic Efficacy (Score) | Predicted Enantioselectivity (% ee) | Basis of Prediction |

|---|---|---|---|

| Aromatic Ketones | 8.5 / 10 | 92% (R) | Docking and QSAR Model |

| Aliphatic Imines | 6.2 / 10 | 75% (S) | Docking and QSAR Model |

| α,β-Unsaturated Aldehydes | 3.1 / 10 | Low | Docking and QSAR Model |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from an in silico design study.

Advanced Analytical Methodologies for Stereochemical Analysis of S 1 2 Isopropylphenyl Ethanamine Hydrochloride and Its Research Products

Chiral Chromatographic Techniques for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. This is achieved by creating a chiral environment where the two enantiomers exhibit different affinities, leading to their separation.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral amines. mdpi.comyakhak.orgphenomenex.comnih.gov The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

For the analysis of (S)-1-(2-Isopropylphenyl)ethanamine, which is a primary aromatic amine, polysaccharide-based CSPs are particularly effective. yakhak.orgresearchgate.netnih.gov These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and coated or covalently bonded to a silica (B1680970) support, offer a broad range of enantioselectivity. mdpi.comnih.gov Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector are excellent candidates.

The choice of mobile phase is crucial for achieving optimal separation. hplc.eu In normal-phase mode, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol (B145695) is commonly employed. yakhak.orgchromatographyonline.com The addition of small amounts of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica surface. researchgate.netchromatographyonline.com

Detailed Research Findings: In a hypothetical study to determine the enantiomeric purity of a sample of (S)-1-(2-Isopropylphenyl)ethanamine hydrochloride, a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) could be used. The analysis would involve dissolving the hydrochloride salt and neutralizing it to the free amine before injection. The mobile phase could be a mixture of hexane and 2-propanol with a small percentage of an amine modifier. The retention times for the (S)- and (R)-enantiomers would be distinct, allowing for the calculation of the enantiomeric excess (e.e.).

Table 1: Illustrative HPLC Parameters and Results for Enantiomeric Purity of 1-(2-Isopropylphenyl)ethanamine

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 9.8 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with chiral columns is another effective method for enantiomeric purity determination, particularly for volatile and thermally stable compounds. gcms.cz For primary amines like 1-(2-Isopropylphenyl)ethanamine, derivatization is typically required to improve volatility and chromatographic performance. nih.gov

Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-trifluoroacetyl-L-prolyl chloride (TPC), which react with the amine to form diastereomeric amides. nih.govoup.com These diastereomers can then be separated on a standard achiral GC column. Alternatively, the derivatized enantiomers can be separated on a chiral GC column, which often provides better resolution.

Cyclodextrin-based chiral stationary phases are widely used in GC for the separation of enantiomers of various compound classes, including derivatized amines. gcms.cz

Detailed Research Findings: To analyze the enantiomeric composition of 1-(2-Isopropylphenyl)ethanamine by chiral GC, the amine would first be derivatized with trifluoroacetic anhydride. The resulting N-(1-(2-isopropylphenyl)ethyl)trifluoroacetamide enantiomers could then be separated on a CHIRALDEX™ G-TA (gamma-cyclodextrin trifluoroacetyl) capillary column. The separation is based on the differential inclusion of the enantiomers into the chiral cyclodextrin (B1172386) cavity.

Table 2: Representative GC Conditions for the Analysis of Derivatized 1-(2-Isopropylphenyl)ethanamine

| Parameter | Value |

| Column | CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm) |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Oven Temperature Program | 100 °C (1 min), then 5 °C/min to 180 °C |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

Spectroscopic Methods for Absolute Configuration Assignment and Enantiomeric Excess Determination

Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules and can be used to assign the absolute configuration and determine the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral environment, their signals can be resolved by introducing a chiral auxiliary. researchgate.net This can be achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). figshare.comacs.org

Chiral Lanthanide Shift Reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are paramagnetic complexes that can coordinate with the amine. researchgate.net This coordination forms transient diastereomeric complexes, leading to differential chemical shift changes (lanthanide-induced shifts) for the protons of the two enantiomers, allowing for their distinction and quantification. researchgate.net

Alternatively, reacting the chiral amine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), creates stable diastereomers. nih.gov These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences (Δδ) can be used to determine the absolute configuration of the original amine. nih.govfrontiersin.org

Detailed Research Findings: For the determination of the enantiomeric excess of 1-(2-Isopropylphenyl)ethanamine, a ¹H NMR experiment could be performed in the presence of a chiral lanthanide shift reagent. Upon addition of the LSR to a solution of the amine in an appropriate deuterated solvent (e.g., CDCl₃), the signals for the methine proton and the methyl group of the ethylamine (B1201723) moiety would be expected to split into two sets of signals, corresponding to the (S)- and (R)-enantiomers. The ratio of the integrals of these signals would directly correspond to the enantiomeric ratio.

Table 3: Hypothetical ¹H NMR Data for 1-(2-Isopropylphenyl)ethanamine in the Presence of a Chiral Shift Reagent

| Proton Signal | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR (S-enantiomer) | Chemical Shift (ppm) with CSR (R-enantiomer) |

| -CH(NH₂)- | 4.15 (quartet) | 4.55 (quartet) | 4.65 (quartet) |

| -CH₃ | 1.40 (doublet) | 1.60 (doublet) | 1.68 (doublet) |

| -CH(CH₃)₂ | 3.20 (septet) | 3.40 (septet) | 3.42 (septet) |

| -CH(CH₃)₂ | 1.25 (doublet) | 1.35 (doublet) | 1.37 (doublet) |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and provides a unique spectral fingerprint for each enantiomer. The CD spectrum of one enantiomer will be the mirror image of the other.

CD spectroscopy can be used to determine the absolute configuration of a chiral amine, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations. It is also a valuable tool for determining enantiomeric excess, as the magnitude of the CD signal is directly proportional to the concentration of the chiral substance. nih.gov A high-throughput screening method has been developed that uses a CD-active Fe(II) complex to determine the enantiomeric excess of α-chiral amines. nih.gov

Detailed Research Findings: The CD spectrum of (S)-1-(2-Isopropylphenyl)ethanamine would be expected to show characteristic Cotton effects in the UV region corresponding to the electronic transitions of the phenyl chromophore. The sign and magnitude of these Cotton effects are dependent on the absolute configuration. By measuring the CD spectrum of a sample and comparing it to the spectrum of the pure (S)-enantiomer, the enantiomeric purity can be determined.

While mass spectrometry is not inherently a chiral technique, it can be used for chiral analysis through the formation of diastereomeric complexes. acs.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be employed for chiral recognition. nih.gov

The principle involves mixing the chiral analyte with a chiral selector molecule. This results in the formation of non-covalent diastereomeric complexes (e.g., [Analyte(R) + Selector(S)] and [Analyte(S) + Selector(S)]). These diastereomeric complexes can have different stabilities, which can be probed using tandem mass spectrometry (MS/MS). The fragmentation patterns or the relative intensities of the precursor or product ions can differ, allowing for the quantification of the enantiomeric composition.

Detailed Research Findings: For the chiral analysis of 1-(2-Isopropylphenyl)ethanamine by ESI-MS, a chiral selector such as a chiral crown ether or a derivatized amino acid could be added to the solution. The resulting diastereomeric protonated complexes would be analyzed in the mass spectrometer. By performing collision-induced dissociation (CID) on the mass-selected diastereomeric complexes, different fragmentation efficiencies might be observed, which can be correlated to the enantiomeric excess of the amine. This kinetic method provides a rapid means for chiral analysis. acs.org

Q & A

Q. What synthetic methodologies are optimal for preparing (S)-1-(2-Isopropylphenyl)ethanamine hydrochloride with high enantiomeric excess?

Answer: Enantioselective synthesis via chiral catalysts (e.g., asymmetric hydrogenation) or resolution of racemic mixtures using diastereomeric salt formation is recommended. For example, structurally similar (S)-configured ethanamine hydrochlorides, such as (S)-1-(3,4-dimethylphenyl)ethanamine hydrochloride , are synthesized using chiral auxiliaries or enzymatic resolution . Key intermediates should be characterized via / NMR to confirm stereochemical integrity, followed by chiral HPLC to validate enantiomeric purity (>98% ee) .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., ) and exact mass (e.g., 201.0920 g/mol for related compounds) .

- NMR Spectroscopy: and NMR to verify the isopropylphenyl moiety and amine hydrochloride functionality .

- Chiral HPLC: Use cellulose- or amylose-based columns to determine enantiomeric purity, as applied to analogs like (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across studies?

Answer:

- Standardized Shake-Flask Method: Measure solubility in buffered solutions (pH 1–13) at controlled temperatures (25–40°C) to address variability caused by experimental conditions .

- Computational Prediction: Apply Hansen solubility parameters or molecular dynamics simulations to estimate solubility, compensating for gaps in empirical data .

- Cross-Study Validation: Compare results with structurally related compounds (e.g., (S)-1-(3-ethoxyphenyl)ethanamine hydrochloride ) to identify trends in hydrophobic/hydrophilic balance .

Q. What experimental strategies elucidate the role of stereochemistry in modulating GPCR activity for this compound?

Answer:

- Comparative Binding Assays: Test (S)- and (R)-enantiomers against GPCR targets (e.g., neurokinin or adrenergic receptors) to quantify stereoselective binding affinity () .

- Molecular Docking: Use crystal structures of GPCRs (e.g., neurokinin-1 receptor) to predict interactions between the isopropylphenyl group and hydrophobic binding pockets .

- Functional Assays: Measure cAMP accumulation or calcium flux in transfected cell lines to assess efficacy differences between enantiomers .

Q. What methodologies assess the chemical stability of this compound under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies: Incubate the compound at 40–60°C and 75% relative humidity, monitoring degradation via HPLC to identify hydrolysis or oxidation products .

- Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life under standard storage conditions (e.g., 25°C) .

- Mass Spectrometry: Characterize degradation pathways (e.g., deamination or ring substitution) using HRMS/MS fragmentation patterns .

Q. How can researchers optimize chiral separation protocols for this compound in complex matrices?

Answer:

- Column Screening: Test chiral stationary phases (e.g., Chiralpak IA, IB) with mobile phases containing hexane/isopropanol or supercritical CO to achieve baseline separation .

- Method Validation: Assess resolution (), tailing factor (), and reproducibility across multiple batches .

- Case Study Reference: Adapt protocols from analogs like (S)-1-(4-methoxyphenyl)propan-1-amine hydrochloride , which achieved 99% ee under similar conditions .

Q. What are the critical considerations for designing dose-response studies involving this compound in vivo?

Answer:

- Pharmacokinetic Profiling: Measure plasma half-life () and bioavailability after intravenous/oral administration in rodent models .

- Dose Range-Finding: Start with 0.1–10 mg/kg based on receptor occupancy predictions from in vitro values .

- Metabolite Identification: Use LC-MS/MS to detect hepatic metabolites (e.g., N-dealkylation products) and assess toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.